N-(4-methoxybenzyl)urea
Overview
Description
“N-(4-methoxybenzyl)urea” is a natural product found in Pentadiplandra brazzeana . It is a compound with the molecular formula C16H18N2O2 .
Synthesis Analysis
The synthesis of “N-(4-methoxybenzyl)urea” involves the reaction of desmethyl AR-A014418 with carbon-11 for cerebral positron emission tomography (PET) studies . The desmethyl precursor of AR-A014418 was synthesized in 23% yield by a novel one-pot reaction of 2-amino-5-nitrothiazole with in situ generated TMS-protected 4-hydroxybenzylisocyanate, following deprotection with acid .Molecular Structure Analysis
The molecular structure of “N-(4-methoxybenzyl)urea” includes a carbonyl group attached to two amine residues. The IUPAC name for this compound is 1-benzyl-3-[(4-methoxyphenyl)methyl]urea .Physical And Chemical Properties Analysis
“N-(4-methoxybenzyl)urea” has a molecular weight of 270.33 g/mol. It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2. The compound has a rotatable bond count of 5 .Scientific Research Applications
1. Synthesis of N-monosubstituted ureas
- Application Summary: N-monosubstituted ureas, including N-(4-methoxybenzyl)urea, are synthesized in a mixture of choline chloride and aluminium nitrate. This process is simple, efficient, and selective .
- Methods of Application: The reaction involves benzyl alcohol or benzyl halide and urea, conducted within a mixture comprising choline chloride and aluminium nitrate ionic liquid as the solvent . This leads to the synthesis of N-monosubstituted urea products .
- Results: The reaction demonstrates notable to exceptional yields for various derivatives of benzyl alcohols and benzyl halides under the specified reaction conditions . This approach offers several advantages, including reaction selectivity, high product efficiency, facile separability of products, the environmentally benign nature of the solvent, and the omission of expensive and hazardous catalysts .
2. Synthesis of Thiosemicarbazone Derivatives
- Application Summary: N-(4-methoxybenzyl) thiosemicarbazone derivatives and their Ruthenium (II)-p-cymene complexes are synthesized and studied for their cytotoxicity .
- Methods of Application: The reaction of [Ru 2 Cl 2 (μ-Cl) 2 (η 6 - p -cymene) 2] with two thiosemicarbazones obtained by the condensation of N- (4-methoxybenzyl) thiosemicarbazide and 1,4-hydroxy-3-methoxyphenyl)ethan-1-one ( HL1) or 2-fluoro-4-hydroxybenzaldehyde ( HL2) was studied .
- Results: The cationic complexes of formula [RuCl (η 6 - p -cymene) (HL)] + were isolated as solid chloride and trifluoromethylsulfate (TfO) salts . The complexes did not show greater potency than cisplatin, although they did have greater efficacy, especially for the complex derived from HL1 .
3. Conversion of Amines into Monosubstituted Ureas
- Application Summary: A versatile and highly efficient synthesis of monosubstituted ureas is described. The reaction of an amine with 4-nitrophenyl-N-benzylcarbamate, followed by hydrogenolysis, provides the corresponding urea in high yield and purity .
- Methods of Application: The reaction involves an amine and 4-nitrophenyl-N-benzylcarbamate. This reaction, followed by hydrogenolysis, provides the corresponding urea .
- Results: The reaction demonstrates notable yields for various derivatives of amines under the specified reaction conditions . This approach offers several advantages, including reaction selectivity, high product efficiency, facile separability of products, and the environmentally benign nature of the solvent .
4. Inhibition of Soluble Epoxide Hydrolase
- Application Summary: N-(4-methoxybenzyl)urea derivatives are used as inhibitors of soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of endogenous chemical mediators that play a role in inflammation and pain .
- Methods of Application: The urea derivatives are synthesized and their inhibitory activity towards sEH is measured. The most potent compound shows significant inhibitory activity .
- Results: The urea derivatives effectively reduce inflammatory pain in a rat nociceptive pain assay. These compounds are among the most potent sEH inhibitors derived from natural sources .
5. Preparation and Applications of 4-Methoxybenzyl Esters
- Application Summary: The 4-methoxybenzyl (PMB) ester has become known as an inexpensive “workhorse” protecting group. This ester may be readily introduced in high yield under a number of mild reaction conditions .
- Methods of Application: The even more reactive 4-methoxybenzyl iodide (PMBI) has rarely been utilized for the introduction of PMB esters. One report describes the alkylation of the hindered carboxylic acid with PMBI .
- Results: During the formation of the PMB ester, the indole nitrogen is also alkylated, leading to the formation of ester .
6. Iron-catalyzed Urea Synthesis
properties
IUPAC Name |
(4-methoxyphenyl)methylurea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-13-8-4-2-7(3-5-8)6-11-9(10)12/h2-5H,6H2,1H3,(H3,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEYDYKHFODVPIK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90357353 | |
Record name | N-(4-methoxybenzyl)urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90357353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxybenzyl)urea | |
CAS RN |
54582-35-3 | |
Record name | N-[(4-Methoxyphenyl)methyl]urea | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54582-35-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(4-methoxybenzyl)urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90357353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [(4-methoxyphenyl)methyl]urea | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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